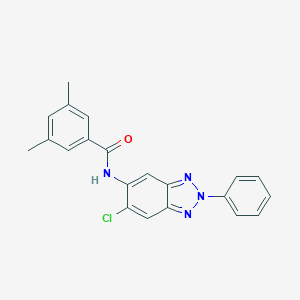![molecular formula C19H18ClF3N2O3 B244848 2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)
2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide involves the inhibition of several kinases, including BTK, ITK, and TXK. By inhibiting these kinases, this compound blocks the signaling pathways that are involved in the activation and proliferation of immune cells. This leads to a reduction in the production of cytokines and the proliferation of immune cells, which can help in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activation and proliferation of immune cells, which can help in the treatment of autoimmune disorders and inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can help in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for kinases such as BTK, ITK, and TXK. This allows researchers to study the specific role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide in scientific research. One of the future directions is the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, the development of more specific and less toxic derivatives of this compound can help in the treatment of various diseases. Finally, the investigation of the role of other kinases in various cellular processes can provide new insights into the mechanisms of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-morpholin-4-yl-5-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic properties. This compound has been shown to inhibit several kinases, including BTK, ITK, and TXK. These kinases are involved in various cellular processes, including B-cell receptor signaling, T-cell receptor signaling, and cytokine production. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
Fórmula molecular |
C19H18ClF3N2O3 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18ClF3N2O3/c20-14-2-4-15(5-3-14)28-12-18(26)24-16-11-13(19(21,22)23)1-6-17(16)25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26) |
Clave InChI |
VHKINPRPPIBKSF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)
![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244787.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B244788.png)